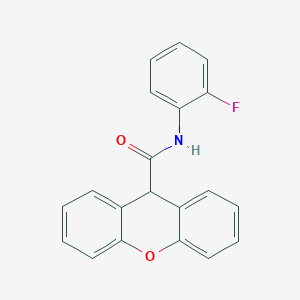
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide: is an organic compound that belongs to the class of xanthene derivatives It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a carboxamide group attached to the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 2-fluoroaniline with 9H-xanthene-9-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the reaction mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the xanthene core can contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
- N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Uniqueness: N-(2-fluorophenyl)-9H-xanthene-9-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-15-9-3-4-10-16(15)22-20(23)19-13-7-1-5-11-17(13)24-18-12-6-2-8-14(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZZPHOHEWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
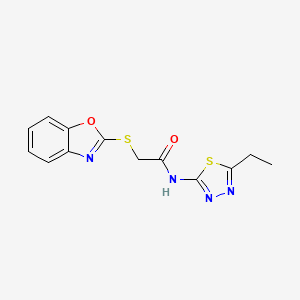

![[1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-thiophen-2-ylmethyl-amine](/img/structure/B5546724.png)
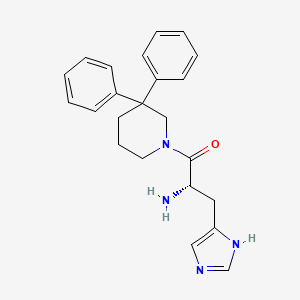
![N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-propionamide](/img/structure/B5546739.png)
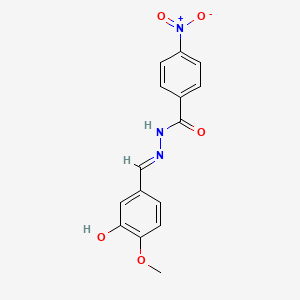
![N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5546756.png)

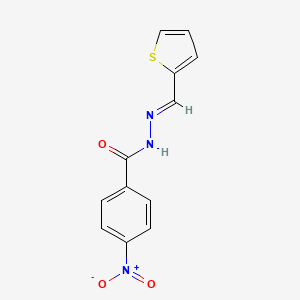
![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE](/img/structure/B5546802.png)

